Technical Whitepaper: Chemical Structure, Exact Mass, and Synthetic Utility of 7-Amino-1-methylindolin-2-one
Technical Whitepaper: Chemical Structure, Exact Mass, and Synthetic Utility of 7-Amino-1-methylindolin-2-one
Executive Summary
The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors. 7-Amino-1-methylindolin-2-one (CAS: 1514007-53-4) is a highly specialized building block within this class[1]. The presence of the primary amine at the C-7 position provides a versatile synthetic handle for functionalization, while the N-methyl group locks the amide conformation, preventing unwanted tautomerization and hydrogen-bond donation. This whitepaper provides an in-depth technical analysis of its chemical structure, exact mass determination, validated synthetic protocols, and applications in drug discovery.
Molecular Architecture and Physicochemical Profiling
7-Amino-1-methylindolin-2-one consists of a bicyclic indoline core featuring a lactam (cyclic amide) at the 2-position, a methyl group at the 1-position (nitrogen), and a primary amine at the 7-position of the aromatic ring. This specific substitution pattern is strategically designed to probe the hinge-binding region of target proteins while minimizing off-target interactions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 7-Amino-1-methylindolin-2-one | Standard IUPAC nomenclature |
| CAS Registry Number | 1514007-53-4 | Unique identifier for commercial sourcing[2] |
| Molecular Formula | C9H10N2O | Determines isotopic distribution |
| Molecular Weight | 162.19 g/mol | Used for stoichiometric calculations[3] |
| Exact Mass (Monoisotopic) | 162.0793 Da | Critical for HRMS identification[4] |
| SMILES String | CN1C(=O)Cc2cccc(N)c12 | Computational modeling and cheminformatics |
| Topological Polar Surface Area | 46.3 Ų | Predicts favorable membrane permeability |
High-Resolution Mass Spectrometry (HRMS) and Exact Mass
Exact mass determination is a non-negotiable requirement for verifying the identity of synthesized 7-Amino-1-methylindolin-2-one. Because it shares the same nominal mass with constitutional isomers (e.g., 4-amino or 5-amino derivatives), high-resolution techniques are required to confirm elemental composition.
Causality in MS Selection: High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is the standard protocol. ESI is a soft ionization technique that prevents the premature fragmentation of the primary amine group, ensuring the intact molecular ion reaches the detector.
The theoretical monoisotopic mass of the neutral molecule (C9H10N2O) is calculated as 162.0793 Da based on the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O)[4]. When analyzed in positive ion mode (ESI+), the protonated molecular ion [M+H]+ is observed at m/z 163.0871 . Fragmentation via Collision-Induced Dissociation (CID) typically yields a characteristic loss of the methyl isocyanate group (-57 Da) or ammonia (-17 Da), providing secondary confirmation of the structural connectivity.
Validated Synthetic Methodology
To ensure reproducibility, the synthesis of 7-Amino-1-methylindolin-2-one is typically executed via a two-step sequence starting from the commercially available 7-nitroindolin-2-one.
Synthetic workflow for 7-Amino-1-methylindolin-2-one via N-methylation and reduction.
Step 1: N-Methylation of 7-Nitroindolin-2-one
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Causality of Experimental Design: The lactam nitrogen of 7-nitroindolin-2-one is weakly acidic (pKa ~ 15-16). Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to quantitatively deprotonate the nitrogen. Iodomethane (MeI) acts as a highly reactive electrophile for the subsequent S_N2 alkylation. Anhydrous N,N-Dimethylformamide (DMF) is used to solvate the resulting sodium salt and accelerate the reaction while preventing the quenching of NaH by moisture.
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Protocol: Dissolve 7-nitroindolin-2-one (1.0 eq) in anhydrous DMF at 0°C under an inert argon atmosphere. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. Add MeI (1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The product will appear as a new spot with a higher Rf value than the starting material due to the loss of the hydrogen-bond donating N-H group. Confirm via crude 1 H-NMR by the disappearance of the broad N-H singlet (~10.5 ppm) and the appearance of a sharp N-CH 3 singlet (~3.2 ppm).
Step 2: Catalytic Hydrogenation
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Causality of Experimental Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized to selectively reduce the aromatic nitro group to a primary amine. This method is chosen over metal/acid reductions (e.g., Fe/HCl) to avoid potential hydrolysis of the lactam ring and to simplify downstream purification (requiring only a simple filtration).
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Protocol: Dissolve the intermediate 1-methyl-7-nitroindolin-2-one in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.
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Self-Validation Checkpoint: Monitor hydrogen uptake volumetrically. Upon theoretical consumption of 3 equivalents of H 2 , filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Analyze the crude filtrate via LC-MS; the target compound will elute with a molecular ion peak [M+H]+ at m/z 163.087. 1 H-NMR (DMSO-d 6 ) will reveal a broad D 2 O-exchangeable singlet (~5.0 ppm) integrating for two protons, definitively confirming the presence of the primary amine.
Pharmacological Utility: The Indolin-2-one Scaffold in Kinase Inhibition
In drug development, the indolin-2-one core mimics the adenine ring of ATP. By occupying the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), these molecules act as competitive inhibitors. The 7-amino group of 7-Amino-1-methylindolin-2-one is strategically positioned to point toward the solvent-exposed region or specific allosteric pockets, allowing medicinal chemists to attach bulky solubilizing groups or secondary binding motifs via amide coupling or urea formation.
Mechanism of action for indolin-2-one derived RTK inhibitors blocking tumor angiogenesis.
By leveraging this validated building block, researchers can efficiently synthesize libraries of targeted therapeutics aimed at disrupting oncogenic signaling cascades, particularly in anti-angiogenic cancer therapies.
References
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PubChem. "Phenidone | C9H10N2O | CID 7090." National Center for Biotechnology Information, Retrieved March 31, 2026. (Utilized for exact mass verification of the C9H10N2O molecular formula).[Link]
